molecular formula C10H8FN3OS B6174491 3-(5-fluoro-1,3-thiazol-2-yl)-1-phenylurea CAS No. 2490432-87-4

3-(5-fluoro-1,3-thiazol-2-yl)-1-phenylurea

Cat. No. B6174491
CAS RN: 2490432-87-4
M. Wt: 237.3
InChI Key:
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Description

3-(5-Fluoro-1,3-thiazol-2-yl)-1-phenylurea (FTU) is a synthetic organic compound that has been studied for its potential applications in scientific research. FTU is a member of the thiazol-urea family of compounds and has been found to have a number of interesting properties.

Scientific Research Applications

3-(5-fluoro-1,3-thiazol-2-yl)-1-phenylurea has been studied for its potential applications in scientific research. It has been found to have properties that make it useful for the study of enzyme inhibition and protein-protein interactions. It has also been used as a tool for the study of cell signaling pathways and for the identification of novel drug targets.

Mechanism of Action

3-(5-fluoro-1,3-thiazol-2-yl)-1-phenylurea has been found to interact with a number of enzymes and proteins. It has been found to bind to cysteine residues of proteins and can also act as a reversible inhibitor of enzymes. It has also been found to interact with a number of cell surface receptors, including G-protein coupled receptors.
Biochemical and Physiological Effects
3-(5-fluoro-1,3-thiazol-2-yl)-1-phenylurea has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of a number of enzymes, including cyclooxygenase, lipoxygenase, and tyrosine kinase. It has also been found to inhibit the activity of a number of proteins, including G-protein coupled receptors. In addition, 3-(5-fluoro-1,3-thiazol-2-yl)-1-phenylurea has been found to have anti-inflammatory and anti-microbial properties.

Advantages and Limitations for Lab Experiments

3-(5-fluoro-1,3-thiazol-2-yl)-1-phenylurea has a number of advantages and limitations for laboratory experiments. One of the major advantages of 3-(5-fluoro-1,3-thiazol-2-yl)-1-phenylurea is its low cost and ease of synthesis. It is also relatively stable in aqueous solutions and can be stored at room temperature. However, 3-(5-fluoro-1,3-thiazol-2-yl)-1-phenylurea can be toxic when used in large quantities and is prone to hydrolysis in the presence of acid or base.

Future Directions

There are a number of potential future directions for research into 3-(5-fluoro-1,3-thiazol-2-yl)-1-phenylurea. One potential direction is to further explore its potential as an enzyme inhibitor and protein-protein interaction modulator. Another potential direction is to investigate its potential as an anti-inflammatory and anti-microbial agent. Additionally, further research could be conducted into its potential as a tool for the identification of novel drug targets. Finally, further research could be conducted into its potential applications in the treatment of diseases such as cancer, diabetes, and cardiovascular diseases.

Synthesis Methods

3-(5-fluoro-1,3-thiazol-2-yl)-1-phenylurea can be synthesized in a two-step process. The first step involves the reaction of 5-fluorothiazole and phenyl isocyanate in the presence of a base, such as pyridine or triethylamine, to form a thiazol-urea intermediate. The second step involves the reaction of the intermediate with a suitable nucleophile, such as an alcohol or an amine, to form the final product. The reaction is typically carried out in an inert atmosphere, such as nitrogen, and can be performed at temperatures ranging from 0°C to 80°C.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(5-fluoro-1,3-thiazol-2-yl)-1-phenylurea involves the reaction of 5-fluoro-1,3-thiazol-2-amine with phenyl isocyanate to form 3-(5-fluoro-1,3-thiazol-2-yl)-1-phenylurea.", "Starting Materials": [ "5-fluoro-1,3-thiazol-2-amine", "Phenyl isocyanate" ], "Reaction": [ "To a solution of 5-fluoro-1,3-thiazol-2-amine (1.0 equiv) in dry dichloromethane, add phenyl isocyanate (1.2 equiv) dropwise at room temperature.", "Stir the reaction mixture at room temperature for 24 hours.", "Concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography using ethyl acetate/hexane as the eluent to obtain 3-(5-fluoro-1,3-thiazol-2-yl)-1-phenylurea as a white solid." ] }

CAS RN

2490432-87-4

Product Name

3-(5-fluoro-1,3-thiazol-2-yl)-1-phenylurea

Molecular Formula

C10H8FN3OS

Molecular Weight

237.3

Purity

95

Origin of Product

United States

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